molecular formula C14H20N2O4S B5323932 N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5323932
M. Wt: 312.39 g/mol
InChI Key: DKDLFRGXYWOXBQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonamide group, and a hydroxyethyl substituent

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-4-5-12(21(19,20)15-6-9-17)10-13(11)14(18)16-7-2-3-8-16/h4-5,10,15,17H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLFRGXYWOXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzenesulfonamide group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products

    Oxidation: Formation of N-(2-oxoethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzeneamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyethyl and pyrrolidine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.

    N-(2-hydroxyethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.

Uniqueness

N-(2-hydroxyethyl)-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its potential as a ligand and its interactions with biological targets .

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